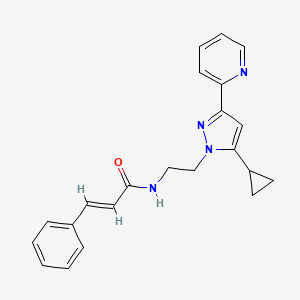![molecular formula C27H27N3O4S2 B2529255 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361479-34-7](/img/structure/B2529255.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit various biological activities. The benzothiazole and benzamide moieties within its structure suggest potential for biological activity, as similar structures have been reported to possess antimicrobial, antifungal, and electrophysiological properties .
Synthesis Analysis
The synthesis of related benzamide compounds often involves the condensation of appropriate hydrazides with aldehydes or ketones, followed by cyclization with thioglycolic acid or other sulfur-containing reagents . For example, the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides involves the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which is considered a green chemistry approach due to the use of water as the solvent . Similarly, the synthesis of N-sulfonylamines with azirines leads to the formation of thiadiazoles and oxathiazoles, indicating the versatility of sulfur-nitrogen chemistry in creating diverse benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with potential for various substituents to influence the overall conformation and stability of the molecule. For instance, the presence of a dimethylpiperidinyl sulfonyl group could introduce steric hindrance and affect the molecule's three-dimensional shape. X-ray crystallography studies of similar compounds have revealed that the presence of substituents on the benzamide ring can lead to different modes of supramolecular aggregation, as well as order versus disorder in the crystal structure .
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, including cyclization, S-methylation, and reactions with bromoketones and ketenes to form thiazoles and thiazines . The reactivity of the benzothiazole moiety, in particular, can lead to the formation of various heterocyclic compounds with potential biological activity. The presence of a sulfonyl group also opens up possibilities for further chemical modifications, such as sulfonation or displacement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives like the one are influenced by their molecular structure. The presence of hydroxy, sulfonyl, and benzothiazole groups can impact the compound's solubility, melting point, and stability. These properties are crucial for determining the compound's suitability for use in biological systems, as well as its potential as a pharmaceutical agent. The antimicrobial and antifungal activities of similar compounds have been evaluated, suggesting that the compound may also possess these properties .
Applications De Recherche Scientifique
DNA Interaction and Applications
Hoechst 33258 and its analogues, which are N-methyl piperazine derivatives with benzimidazole groups, are known for strong binding to the minor groove of double-stranded B-DNA, particularly targeting AT-rich sequences. These compounds are extensively utilized as fluorescent DNA stains for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. They also find applications as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Sulfonamides in Drug Development
Clinical Applications and Future Prospects
Sulfonamides, characterized by a primary sulfonamide moiety, are core components of various clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Noteworthy drugs such as apricoxib and pazopanib, which show significant antitumor activity, also incorporate this group. The structure of sulfonamides is fundamental in the development of selective antiglaucoma drugs, antitumor agents, and other therapeutic drugs. This structural motif is likely to play a significant role in future drug development (Carta, Scozzafava, & Supuran, 2012).
Phenothiazines and Their Biological Activities
Biological Activities and Mechanisms
Recent medicinal chemistry investigations have highlighted new phenothiazine derivatives exhibiting antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from the pharmacophoric substituents interacting with biological systems, such as cell lines, bacteria, viruses, and parasites. Phenothiazine derivatives can penetrate biological membranes due to their lipophilic character, which is crucial for their biological effects (Pluta, Morak-Młodawska, & Jeleń, 2011).
Safety And Hazards
- No specific safety information is available for this compound.
- Caution should be exercised during handling and synthesis.
Orientations Futures
- Investigate its biological activity, potential applications, and optimization.
- Explore its derivatives for improved properties.
Please note that this analysis is based on available information, and further research is recommended to fully understand the compound’s properties and potential applications. 🌟
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-17-13-18(2)16-30(15-17)36(33,34)21-10-7-19(8-11-21)26(32)28-20-9-12-24(31)22(14-20)27-29-23-5-3-4-6-25(23)35-27/h3-12,14,17-18,31H,13,15-16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSFUIZADXDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

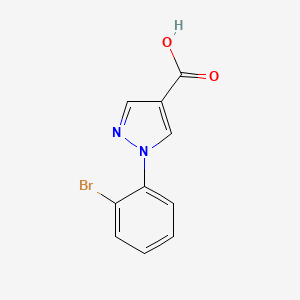
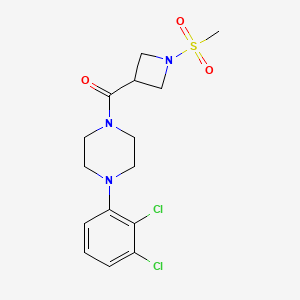
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
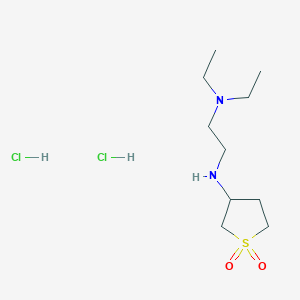
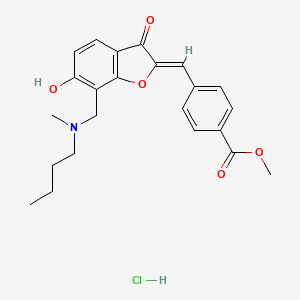
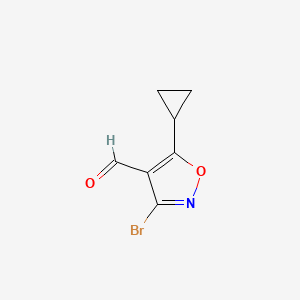
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
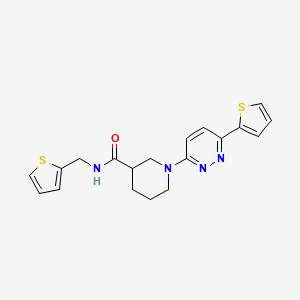
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)
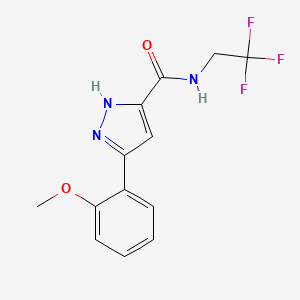
![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

